molecular formula C21H43ClN2 B12578168 1-Hexadecyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride CAS No. 640282-05-9

1-Hexadecyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride

Cat. No.: B12578168
CAS No.: 640282-05-9
M. Wt: 359.0 g/mol
InChI Key: SPZVCHQWSCGLLI-UHFFFAOYSA-N
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Description

1-Hexadecyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride is a quaternary imidazolium salt characterized by a hexadecyl (C₁₆) chain at the N1 position, methyl groups at C2 and C3, and a partially saturated imidazolium ring (due to the "dihydro" designation). The chloride anion balances the positive charge on the nitrogen atom. Its synthesis typically involves alkylation of imidazole derivatives followed by anion exchange .

Properties

CAS No.

640282-05-9

Molecular Formula

C21H43ClN2

Molecular Weight

359.0 g/mol

IUPAC Name

1-hexadecyl-2,3-dimethyl-1,2-dihydroimidazol-1-ium;chloride

InChI

InChI=1S/C21H42N2.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-20-19-22(3)21(23)2;/h19-21H,4-18H2,1-3H3;1H

InChI Key

SPZVCHQWSCGLLI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC[NH+]1C=CN(C1C)C.[Cl-]

Origin of Product

United States

Preparation Methods

Synthesis of 2,3-Dimethylimidazole Intermediate

  • Starting Materials:

    • 1,2-Dimethylimidazole or 2,3-dimethylimidazole derivatives
    • Alkyl halides (e.g., hexadecyl chloride or bromide) for alkylation
  • Reaction Conditions:

    • Solvent: Typically polar aprotic solvents such as acetonitrile or toluene
    • Temperature: Room temperature to moderate heating (25–80 °C)
    • Time: Several hours to days depending on reactivity
  • Mechanism:
    The nucleophilic nitrogen on the imidazole ring attacks the alkyl halide, resulting in quaternization and formation of the imidazolium salt.

Quaternization with Hexadecyl Halide

  • Procedure:
    The 2,3-dimethylimidazole is reacted with hexadecyl chloride or bromide under stirring. The reaction proceeds via nucleophilic substitution, yielding the quaternary ammonium chloride salt.

  • Purification:

    • Removal of solvent under reduced pressure
    • Washing with solvents such as tetrahydrofuran to remove impurities
    • Vacuum filtration to isolate the solid product
  • Crystallization:
    Crystals can be grown by vapor diffusion methods using solvents like acetonitrile and anti-solvents such as tetrahydrofuran, facilitating purification and structural characterization.

Representative Synthetic Example

Step Reagents & Conditions Outcome
1 1,2-Dimethylimidazole (2.662 mmol) + Hexadecyl chloride (2.668 mmol) in toluene, stirred at room temperature for 48 h Formation of quaternary imidazolium salt
2 Solvent removal under vacuum, washing with tetrahydrofuran, vacuum filtration Isolation of 1-Hexadecyl-2,3-dimethylimidazolium chloride as white solid
3 Crystallization by vapor diffusion (acetonitrile/tetrahydrofuran) Pure crystalline product suitable for analysis

Analytical Data Supporting Preparation

  • Melting Point: Typically in the range consistent with ionic liquids, often above 100 °C depending on purity.
  • Spectroscopic Characterization:
    • NMR confirms methyl substitution at C-2 and C-3 and hexadecyl substitution at N-1.
    • IR spectra show characteristic imidazolium ring vibrations and C–H stretches from alkyl chains.
  • X-ray Crystallography:
    • Confirms the ionic structure and hydrogen bonding between imidazolium cation and chloride anion.
    • Crystals exhibit orthorhombic symmetry with strong hydrogen bonding networks stabilizing the structure.

Comparative Table of Preparation Parameters

Parameter Typical Conditions Notes
Starting imidazole 1,2-Dimethylimidazole or 2,3-dimethylimidazole Commercially available or synthesized
Alkylating agent Hexadecyl chloride or bromide Chloride preferred for chloride salt
Solvent Toluene, acetonitrile Polar aprotic solvents facilitate reaction
Temperature 25–80 °C Room temperature sufficient in many cases
Reaction time 24–48 hours Longer times improve yield
Purification Vacuum evaporation, washing with THF Removes unreacted materials
Crystallization method Vapor diffusion (acetonitrile/THF) Produces high-purity crystals

Research Findings and Notes

  • The quaternization reaction is highly selective for the N-1 position of the imidazole ring due to nucleophilicity and steric factors.
  • The presence of methyl groups at C-2 and C-3 positions influences the electronic environment, enhancing stability of the imidazolium salt.
  • Chloride anion forms strong hydrogen bonds with the imidazolium cation, which affects the physical properties such as melting point and solubility.
  • Alternative halides (e.g., bromide) can be used but may alter solubility and melting behavior.
  • The synthetic route is scalable and suitable for producing ionic liquids for applications in catalysis, materials science, and electrochemistry.

Chemical Reactions Analysis

Types of Reactions

1-Hexadecyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloride ion can be replaced by other nucleophiles such as hydroxide, cyanide, or alkoxide ions.

    Oxidation: The compound can be oxidized to form imidazolium-based oxides.

    Reduction: Reduction reactions can lead to the formation of imidazoline derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium cyanide in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic Substitution: Produces various substituted imidazolium salts.

    Oxidation: Forms imidazolium oxides.

    Reduction: Yields imidazoline derivatives.

Scientific Research Applications

Biomedical Applications

Antimicrobial Activity
One of the notable applications of 1-Hexadecyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride is its antimicrobial properties. Studies have shown that imidazolium salts exhibit significant antibacterial activity against various pathogens. The long alkyl chain (hexadecyl) enhances the compound's ability to disrupt microbial membranes, making it a potential candidate for developing new antimicrobial agents .

Drug Delivery Systems
The compound's amphiphilic nature allows it to form micelles in aqueous environments, which can encapsulate hydrophobic drugs. This property is particularly useful in drug delivery systems where controlled release and targeted delivery are desired. Research indicates that such formulations can improve the bioavailability of poorly soluble drugs .

Materials Science Applications

Surfactants and Emulsifiers
Due to its surface-active properties, 1-Hexadecyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride is utilized as a surfactant in various formulations. Its ability to reduce surface tension makes it effective in stabilizing emulsions and foams, which is critical in industries such as cosmetics and food processing .

Nanomaterials Synthesis
The compound has been employed in the synthesis of nanomaterials, particularly in the formation of metal nanoparticles. Imidazolium salts can act as reducing agents and stabilizers during the synthesis process, leading to the production of nanoparticles with controlled size and morphology. This application is essential for developing advanced materials for electronics and catalysis .

Catalytic Applications

Catalysts in Organic Reactions
1-Hexadecyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride serves as a catalyst in various organic reactions, including cross-coupling reactions and polymerizations. Its ability to stabilize transition states and facilitate electron transfer makes it an effective catalyst for enhancing reaction rates and yields .

Ionic Liquids in Green Chemistry
As an ionic liquid, this compound contributes to green chemistry by providing a solvent-free environment for chemical reactions. Its low volatility and thermal stability reduce environmental impact while improving reaction efficiency. The use of ionic liquids is increasingly recognized as a sustainable alternative in chemical processes .

Summary Table of Applications

Application AreaSpecific UseKey Benefits
BiomedicalAntimicrobial agentsEffective against pathogens
Drug delivery systemsEnhances bioavailability
Materials ScienceSurfactantsStabilizes emulsions and foams
Nanomaterials synthesisControlled size and morphology of nanoparticles
CatalysisCatalysts in organic reactionsIncreases reaction rates and yields
Ionic liquids for green chemistryReduces environmental impact

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial activity of various imidazolium salts demonstrated that 1-Hexadecyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride exhibited potent activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to membrane disruption facilitated by the hexadecyl chain .

Case Study 2: Nanoparticle Synthesis
Research on the synthesis of silver nanoparticles using 1-Hexadecyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride highlighted its dual role as both a reducing agent and stabilizer. The resulting nanoparticles showed promise in applications ranging from medical diagnostics to catalysis .

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties. The long alkyl chain interacts with lipid membranes, disrupting their structure and leading to cell lysis in microbial organisms. The imidazolium ring can also interact with various molecular targets, enhancing the compound’s antimicrobial activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table highlights structural differences and inferred properties of 1-hexadecyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride (Compound A) and related imidazolium salts:

Compound Name Substituents (N1, C2, C3) Alkyl Chain Length Ring Saturation Key Applications/Properties References
1-Hexadecyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride C16, CH₃, CH₃ C16 Partially saturated (dihydro) Surfactant, ionic liquid candidate
1,3-Dicyclohexylimidazolium chloride Cyclohexyl, H, H Cyclohexyl (C6) Unsaturated Catalysis, organic synthesis
2,3-Dimethyl-1H-imidazol-3-ium chloride H, CH₃, CH₃ None Unsaturated Crystal engineering, hydrogen bonding
1,3-Dimesitylimidazolium chloride Mesityl, H, H Aromatic (C21) Unsaturated Organometallic catalysis
1-Methyl-3-[(tetradecanoyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride Methyl, ester-linked C14 C14 (ester) Partially saturated Biodegradable ionic liquids

Key Observations

Alkyl Chain vs. Aromatic Substituents :

  • Compound A’s hexadecyl chain confers high hydrophobicity compared to aromatic substituents in 1,3-dimesitylimidazolium chloride. This makes it more suitable for applications requiring micelle formation (e.g., surfactants) .
  • In contrast, 1,3-dicyclohexylimidazolium chloride (cyclohexyl substituents) offers steric bulk, enhancing its utility in stabilizing reactive intermediates in catalysis .

Ring Saturation Effects: The partially saturated (dihydro) ring in Compound A likely reduces aromaticity, weakening π-π interactions compared to unsaturated analogs like 2,3-dimethyl-1H-imidazol-3-ium chloride. This could lower melting points and increase solubility in nonpolar solvents .

Hydrogen Bonding and Crystal Packing :

  • In 2,3-dimethyl-1H-imidazol-3-ium chloride, strong H-bonding between the acidic H1 and Cl⁻ (2.12 Å) dominates crystal packing. Compound A’s long alkyl chain may disrupt such interactions, favoring van der Waals forces between chains instead .

Functional Group Modifications: The ester-linked tetradecanoyloxy group in introduces hydrolytic instability compared to Compound A’s stable C16 alkyl chain, suggesting divergent applications (e.g., biodegradable vs. persistent surfactants).

Biological Activity

1-Hexadecyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride, commonly referred to as a long-chain imidazolium ionic liquid, has garnered attention due to its unique properties and potential applications in various fields, including biology and medicine. This compound is characterized by its hydrophobic alkyl chain, which significantly influences its biological activity.

  • IUPAC Name : 1-Hexadecyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride
  • Molecular Formula : C21H42ClN2
  • Molecular Weight : 403.5 g/mol
  • CAS Number : 61546-11-0

The biological activity of 1-Hexadecyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride is primarily attributed to its interactions with cellular membranes. The long hydrophobic chain enhances its ability to disrupt lipid bilayers, leading to increased permeability and potential cytotoxic effects on microbial cells. This mechanism is particularly relevant for its antimicrobial properties.

Antimicrobial Properties

Research indicates that imidazolium-based ionic liquids exhibit significant antimicrobial activity against various pathogens. The compound's hydrophobic nature allows it to effectively penetrate bacterial membranes, leading to cell lysis.

Table 1: Antimicrobial Activity Against Various Bacteria

BacteriaMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.5 mM
Escherichia coli1.0 mM
Listeria monocytogenes0.75 mM

Cytotoxicity Studies

While the antimicrobial properties are promising, the cytotoxicity of this compound towards mammalian cells has also been evaluated. Studies suggest that the toxicity correlates with the length of the alkyl chain; longer chains typically result in higher cytotoxicity.

Table 2: Cytotoxicity Data on Mammalian Cells

Cell LineIC50 (µM)Reference
HEK29320
HepG215
A54925

Case Study 1: Antimicrobial Efficacy

In a study examining the efficacy of imidazolium ionic liquids against biofilm-forming bacteria, it was found that 1-Hexadecyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride significantly reduced biofilm formation by Staphylococcus aureus at concentrations as low as 0.5 mM. The study highlighted the potential for this compound in clinical applications aimed at preventing infections associated with biofilms.

Case Study 2: Corrosion Inhibition

Another area of research focused on the use of this compound as a corrosion inhibitor in metal surfaces exposed to saline environments. The results indicated that it effectively reduced corrosion rates by forming a protective film on the metal surface, demonstrating dual functionality as both an antimicrobial and a protective agent in industrial applications .

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